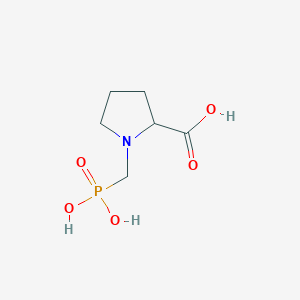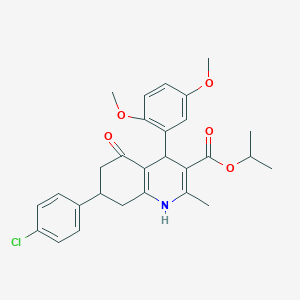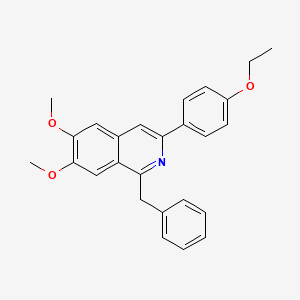![molecular formula C29H25N2O2+ B15041557 1-ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)prop-1-en-1-yl]naphtho[1,2-d][1,3]oxazol-1-ium](/img/structure/B15041557.png)
1-ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)prop-1-en-1-yl]naphtho[1,2-d][1,3]oxazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphtho[1,2-d][1,3]oxazole derivatives, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[1,2-d][1,3]oxazole core, followed by the introduction of ethyl groups and the formation of the ylidenes. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activities are being explored, including its role as a fluorescent probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparison with Similar Compounds
Compared to other naphtho[1,2-d][1,3]oxazole derivatives, 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM stands out due to its unique structural features and reactivity. Similar compounds include:
- 1-METHYL-2-[(1E)-3-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM
- 1-PROPYL-2-[(1E)-3-[(2Z)-1-PROPYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM
These compounds share a similar core structure but differ in the substituents attached, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C29H25N2O2+ |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C29H25N2O2/c1-3-30-26(32-24-18-16-20-10-5-7-12-22(20)28(24)30)14-9-15-27-31(4-2)29-23-13-8-6-11-21(23)17-19-25(29)33-27/h5-19H,3-4H2,1-2H3/q+1 |
InChI Key |
OJVKTLIEOIDYQI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C/C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)CC)/OC5=C1C6=CC=CC=C6C=C5 |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)CC)OC5=C1C6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041476.png)
![N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide](/img/structure/B15041478.png)


![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041489.png)
![2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B15041492.png)


![2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15041525.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041530.png)
![ethyl 1,2-dimethyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15041538.png)
![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B15041544.png)
![3-(4-Chlorophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B15041553.png)
![1-{3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B15041558.png)
